molecular formula C₈H₁₆D₄N₄O B1159222 N1-Acetyl Triethylenetetramine-d4

N1-Acetyl Triethylenetetramine-d4

Cat. No.: B1159222
M. Wt: 192.3
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Acetyl Triethylenetetramine-d4 (CAS 2732980-39-9) is a deuterated internal standard critical for the precise bioanalysis of Trientine (triethylenetetramine) and its metabolites. Trientine is a copper-chelating agent used for the treatment of Wilson's disease, an inherited disorder causing copper accumulation in the body . This compound is specifically designed for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, where it enables accurate quantification of the active metabolite N1-Acetyl Trientine in complex biological matrices like human plasma . Its application is essential for robust bioequivalence studies, pharmacokinetic profiling, and analytical method validation (AMV) supporting drug development and quality control (QC) in commercial production . The deuterium atoms incorporated into the structure provide a mass shift that allows for clear differentiation from the non-labeled analyte, thereby minimizing matrix effects and significantly improving the reliability and sensitivity of mass spectrometric detection. Researchers utilize this compound to develop and validate methods that can simultaneously determine Trientine and its acetylated metabolites, with established linearity in the range of 10 to 1000 ng/mL in plasma . This product is supplied with detailed characterization data and is intended for analytical purposes exclusively. It is strictly for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₈H₁₆D₄N₄O

Molecular Weight

192.3

Synonyms

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]acetamide-d4;  N1-Acetyltriethylenetetramine-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for N1 Acetyl Triethylenetetramine D4

Overview of Deuteration Techniques for Nitrogenous Organic Compounds

The introduction of deuterium (B1214612) into nitrogenous organic compounds is a fundamental step in synthesizing isotopically labeled internal standards. Several techniques exist for this purpose, each with specific advantages and applications.

One primary method is the hydrogen-deuterium (H-D) exchange reaction , where labile protons on a molecule are swapped for deuterium atoms. resolvemass.ca This can often be achieved by using deuterium oxide (D2O) as the deuterium source, sometimes in the presence of an acid or base catalyst. resolvemass.ca For aromatic amines and amides, deuterated trifluoroacetic acid (CF3COOD) has proven to be a highly versatile and effective reagent, enabling rapid and efficient H-D exchange without the need for metal catalysts. nih.gov

Another common strategy involves the use of deuterated reagents during the synthesis. This can include using deuterium gas for catalytic reduction processes or employing deuterated building blocks. resolvemass.ca For instance, the reduction of an amide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium atoms at specific positions. The synthesis of deuterated amines can be achieved by starting with deuterated precursors and building the molecule through subsequent reaction steps. symeres.com

Catalytic methods are also employed. Platinum group metal-catalyzed direct deuterium-labeling is effective for various compounds, though direct multi-deuteration of amines can be challenging. epj-conferences.org Selective deuteration at specific positions, such as the α- or β-position of alkylamines, has been developed using various direct methods. epj-conferences.org The choice of technique depends on the desired labeling pattern, the stability of the target molecule under the reaction conditions, and the availability of precursors.

Table 1: Comparison of Deuteration Techniques for Nitrogenous Compounds

Technique Deuterium Source Typical Application Advantages Considerations
H-D Exchange D₂O, Deuterated acids (e.g., CF₃COOD) nih.gov Labeling of labile protons, aromatic systems nih.gov Simple procedure, readily available deuterium source. resolvemass.ca May not label stable C-H bonds; potential for back-exchange.
Catalytic Reduction D₂ Gas Reduction of double/triple bonds, carbonyls, nitriles High levels of deuteration, predictable labeling sites. Requires specialized equipment (hydrogenator), catalyst selection is crucial.
Deuterated Reagents LiAlD₄, NaBD₄, Deuterated alkyl halides Reduction of functional groups, building block synthesis symeres.com Site-specific labeling, high isotopic incorporation. Cost and availability of deuterated reagents.

| Catalytic H-D Exchange | D₂O, D₂ Gas with metal catalyst (e.g., Pd/C) | Multi-deuteration of alkyl chains epj-conferences.org | Can achieve high deuteration ratios across a molecule. epj-conferences.org | Catalyst poisoning can be an issue with nitrogenous compounds. |

Detailed Synthetic Routes for N1-Acetyl Triethylenetetramine-d4 Preparation

The synthesis of this compound involves a multi-step process that combines the construction of the deuterated polyamine backbone with a final acetylation step. A plausible route can be designed based on established methods for synthesizing related deuterated polyamines like spermine (B22157). nih.gov

Precursor Selection and Derivatization Strategies

A logical synthetic strategy begins with commercially available, non-labeled precursors that are subsequently modified to build the deuterated backbone. Triethylenetetramine (B94423) (TETA) itself is a readily available starting material. sigmaaldrich.comsigmaaldrich.com The synthesis of polyamine analogues often requires the use of protecting groups to ensure regioselectivity in subsequent reactions. nih.gov The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities due to its stability and ease of removal under acidic conditions. nih.gov

A potential route could start with a deuterated building block. For this compound, where the deuterium atoms are located on the ethylene (B1197577) bridge adjacent to the acetylated nitrogen, a suitable precursor would be a deuterated diamine.

Acetylation and Deuterium Incorporation Methodologies

Deuterium Incorporation: A feasible approach involves synthesizing a deuterated version of a segment of the TETA molecule. For example, starting with a deuterated diamine and coupling it with other protected fragments. A synthetic scheme analogous to the one reported for deuterated N1-acetylspermine could be adapted. nih.gov This would involve protecting primary and secondary amines of a TETA fragment with Boc groups, followed by coupling with a deuterated diamine.

Acetylation: The final step is the selective acetylation of one of the primary amino groups. Acylation of amines to form amides is a standard transformation. youtube.com Reagents like acetic anhydride (B1165640) or acetyl chloride are commonly used. youtube.com In the context of polyamines, enzymatic acetylation is also a possibility, with enzymes like spermidine (B129725)/spermine N1-acetyltransferase (SSAT1) known to acetylate TETA. nih.gov However, for preparative synthesis, chemical methods are generally more straightforward. The reaction must be controlled to favor mono-acetylation, as di-acetylation can also occur. nih.gov Using a limited amount of the acylating agent and carefully controlling reaction conditions can achieve the desired N1-acetyl product. youtube.com The presence of a base like pyridine (B92270) is often used to neutralize the acid byproduct (e.g., HCl) formed during the reaction. youtube.com

A proposed synthetic outline:

Preparation of a deuterated building block: Synthesis of a suitable deuterated diamine, for example, 1,2-ethanediamine-d4.

Protection of a TETA fragment: Reacting a fragment like N-(2-aminoethyl)ethane-1,2-diamine with a protecting group (e.g., Boc anhydride) to selectively protect the secondary amines and one primary amine, leaving one primary amine free for coupling.

Coupling: Reacting the protected TETA fragment with the deuterated diamine derivative to form the full deuterated TETA backbone. This often involves activating a hydroxyl group on a precursor to a good leaving group (e.g., a mesylate) for nucleophilic substitution by an amine. nih.gov

Acetylation: Selective acetylation of one of the terminal primary amines using an acetylating agent like acetic anhydride.

Deprotection: Removal of the Boc protecting groups using a strong acid (e.g., hydrochloric acid in dioxane) to yield the final product, this compound, typically as a salt. nih.gov

Purification and Isolation Techniques for Labeled Products

The purification of the final deuterated product and intermediates is critical to ensure high chemical and isotopic purity. Polyamines and their salts are often highly polar and water-soluble, which guides the choice of purification techniques.

Flash Silica Gel Chromatography: This technique is frequently used to purify protected, less polar intermediates during the synthesis. nih.gov

Reverse-Phase Column Chromatography: This is a powerful method for purifying the final, more polar product. A common mobile phase for purifying acetylated polyamine hydrochlorides is an ethanol-water mixture. nih.gov

Recrystallization: This can be an effective final purification step for crystalline products like hydrochloride salts to remove minor impurities.

Isotope-labeled protein purification: While not directly applicable to this small molecule, related fields utilize techniques like affinity chromatography and size-exclusion chromatography to purify isotopically labeled biomolecules, which share principles of separating desired products from complex mixtures. nih.gov

After purification, the product is typically isolated as a stable salt, such as a hydrochloride or triformate salt, which improves handling and stability. schd-shimadzu.com

Considerations for Positional Isotopic Purity and Stability in Deuterated Analogues

For deuterated analogues used as internal standards, both isotopic purity and the stability of the deuterium labels are paramount.

Isotopic Purity: This refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions. High isotopic purity is essential to prevent cross-talk between the analytical signal of the standard and the analyte in mass spectrometry. rsc.org The isotopic purity is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov ESI-HRMS allows for the accurate measurement of H/D isotopolog ion ratios (D0 to Dn), from which the isotopic enrichment can be calculated. nih.gov

Positional Purity and Stability: NMR spectroscopy is crucial for confirming the exact location of the deuterium atoms within the molecule. rsc.org The stability of the C-D bond is generally greater than the C-H bond, which is the basis of the kinetic isotope effect (KIE). tocris.comnih.gov This increased stability can slow down metabolism at the site of deuteration. tocris.com However, it is important to ensure that the deuterium atoms are not placed in positions where they are prone to exchange under physiological or analytical conditions (e.g., acidic or basic environments). Protons on heteroatoms (like N-H) are readily exchangeable, whereas C-H bonds are generally stable. The deuteration of carbon atoms provides stable labeling for use as internal standards. tocris.com The geometric isotope effect (GIE), where H/D substitution can alter intermolecular forces like hydrogen bonds, is another consideration in the solid state but is less critical for its application in solution. rsc.org

Comparison of Synthetic Yields and Efficiencies Across Different Methodologies

For example, in the synthesis of a deuterated N1-acetylspermine, the yields for key steps such as protection, activation, and coupling were reported. nih.gov

Table 2: Exemplary Yields in a Related Deuterated Polyamine Synthesis

Step Reaction Reported Yield Reference
Protection N-Boc protection of 3-aminopropanol 66% nih.gov
Coupling Nucleophilic substitution to form N-(N-Boc-3′-aminopropyl)-4-aminobutanol 66% nih.gov

| Purification | Chromatography of protected intermediates | Variable | nih.gov |

Advanced Analytical Applications of N1 Acetyl Triethylenetetramine D4

Role as an Internal Standard in High-Precision Quantitative Analysis

Stable isotopically labeled molecules, such as deuterated compounds, are considered the gold standard for internal standards in mass spectrometry-based quantification. researchgate.net N1-Acetyl Triethylenetetramine-d4 is prized for this role because it shares near-identical physicochemical properties with the endogenous analyte, N1-Acetyl Triethylenetetramine (B94423). researchgate.net This similarity ensures that it behaves in the same manner during sample extraction, chromatographic separation, and ionization, thereby compensating for variations and potential matrix effects throughout the analytical process. clearsynth.comrestek.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for achieving high-accuracy quantitative measurements. youtube.com The core principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as this compound, to a sample before processing. restek.comyoutube.com This "isotope spike" mixes with the naturally occurring analyte in the sample.

Since the labeled (deuterated) and unlabeled (native) compounds have virtually identical chemical behavior, any sample loss during preparation or analysis affects both compounds equally. restek.com Mass spectrometry is then used to measure the ratio of the signal intensity of the native analyte to that of the isotopic internal standard. youtube.comnih.gov Because the amount of added standard is precisely known, this ratio allows for the accurate calculation of the initial concentration of the native analyte in the sample, effectively correcting for procedural inconsistencies and matrix-induced signal suppression or enhancement. youtube.comtexilajournal.com This ratiometric comparison, rather than reliance on absolute signal intensities, is the foundation of the high precision and accuracy afforded by IDMS. youtube.comnih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polyamine Analysis

This compound is specifically utilized as an internal standard in methods developed for the quantitative analysis of triethylenetetramine (TETA) and its metabolites, which are classes of polyamines. researchgate.net Polyamines are challenging to analyze due to their polar nature and lack of a strong chromophore for UV detection. atamanchemicals.com Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the required sensitivity and specificity for their measurement in complex biological matrices like plasma, urine, and tissue. nih.govresearchgate.netspringernature.com

In these LC-MS/MS assays, this compound is added to samples to enable the precise quantification of N1-Acetyl Triethylenetetramine. researchgate.net The method relies on the mass spectrometer's ability to differentiate between the mass of the native analyte and the slightly heavier deuterated standard. americanlaboratory.com This approach has been successfully applied to bioequivalence and pharmacokinetic studies involving TETA, demonstrating its robustness in clinical research settings. researchgate.net

Method Development and Validation Utilizing this compound

The development of a reliable analytical method using this compound involves careful optimization of both the chromatographic separation and the mass spectrometric detection, followed by a thorough validation process to ensure the method is fit for its intended purpose.

Development of Chromatographic Separation Protocols for Triethylenetetramine Derivatives

Effective separation of TETA and its acetylated derivatives is crucial for accurate quantification and to prevent isomeric interference. nih.gov Development of chromatographic protocols often involves reversed-phase liquid chromatography. For instance, analytes can be separated using a C18 column under a gradient elution program. researchgate.net Other methods have successfully utilized cyano columns. nih.govresearchgate.net

To enhance the retention and peak shape of these polar compounds on reversed-phase columns, ion-pairing agents are frequently added to the mobile phase. springernature.com Heptafluorobutyric acid (HFBA) has been shown to be an effective and mass spectrometry-compatible ion-pairing agent for the analysis of TETA and its metabolites, including N1-Acetyl Triethylenetetramine. nih.govresearchgate.netnih.gov The mobile phase typically consists of an aqueous component with HFBA and an organic solvent like acetonitrile. nih.govresearchgate.net The gradient is optimized to achieve baseline separation of N1-Acetyl Triethylenetetramine from its parent compound TETA and other metabolites like N1,N10-diacetyltriethylenetetramine. nih.govresearchgate.net

Mass Spectrometric Parameters Optimization for Deuterated and Non-Deuterated Forms

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). americanlaboratory.com This requires optimizing key parameters for both the analyte (N1-Acetyl Triethylenetetramine) and its deuterated internal standard (this compound). mdpi.com

The process begins with infusing standard solutions of each compound into the mass spectrometer to determine the optimal precursor ion, which is typically the protonated molecule [M+H]+ in positive electrospray ionization (ESI) mode. mdpi.com For N1-Acetyl Triethylenetetramine, the [M+H]+ precursor ion is m/z 189. nih.govresearchgate.net The precursor ion for this compound would be correspondingly higher at m/z 193.

Next, the precursor ions are subjected to collision-induced dissociation (CID) at varying collision energies to identify stable and intense product ions. mdpi.com The transition from the selected precursor ion to the most abundant product ion is chosen for quantification in the MRM method. The optimization of parameters such as cone voltage and collision energy is essential to maximize the signal for each transition. mdpi.com

Table 1: Example Mass Spectrometric Parameters for TETA Derivatives
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Triethylenetetramine (TETA)147Varies[M+H]+
N1-Acetyl Triethylenetetramine189Varies[M+H]+
N1,N10-Diacetyltriethylenetetramine231Varies[M+H]+
This compound (Internal Standard)193Varies[M+H]+

Note: Specific product ions are instrument-dependent and must be determined empirically. nih.govresearchgate.net

Validation of Analytical Methods for Accuracy, Precision, Linearity, and Robustness

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. When using this compound as an internal standard, methods are validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the coefficient of variation (CV%).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the correlation coefficient (r) is determined. A correlation coefficient consistently greater than 0.99 is considered excellent. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A study validating an HPLC method for trientine and N1-acetyl trientine using their respective d4-labeled internal standards demonstrated excellent performance across these parameters, with results deemed acceptable under ICH guidelines. researchgate.net

Table 2: Typical Method Validation Performance Metrics
ParameterTypical Acceptance CriteriaObserved Performance researchgate.net
Linearity (Correlation Coefficient)r ≥ 0.99> 0.99
Intra-day Precision (CV%)< 15%Acceptable
Inter-day Precision (CV%)< 15%Acceptable
Accuracy (% Deviation)Within ±15% of nominal valueAcceptable
RobustnessNo significant impact on results from minor variationsAcceptable

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. The strategic incorporation of deuterium (B1214612) in a molecule like this compound offers several advantages in NMR-based studies. While direct NMR studies specifically on this compound are not extensively published, the principles of its application can be inferred from studies on its non-deuterated counterpart and the general use of deuterated compounds in NMR.

Research on N1-Acetyl Triethylenetetramine has utilized ¹H and ¹³C NMR to monitor dynamic processes, such as intramolecular acetyl group migration. In such studies, the acetyl group can move between the different nitrogen atoms of the triethylenetetramine backbone. This type of conformational change and chemical exchange can be meticulously tracked by observing changes in the chemical shifts and coupling constants in the NMR spectrum over time.

The presence of deuterium in this compound can significantly simplify complex ¹H NMR spectra. By replacing protons with deuterium, the corresponding signals in the ¹H spectrum are removed, which can help in the assignment of the remaining proton signals. This simplification is particularly useful in resolving overlapping resonances, which are common in flexible molecules like polyamines.

Furthermore, deuterium labeling is instrumental in more advanced NMR experiments. For instance, in Nuclear Overhauser Effect (NOE) studies, which are used to determine the spatial proximity of atoms, deuterium substitution can help to isolate specific proton-proton interactions, leading to a more accurate determination of molecular conformation. The quadrupolar nature of the deuterium nucleus also provides a unique probe for studying molecular dynamics and the local environment of the labeled site.

Table 1: Potential NMR Spectroscopic Applications of this compound

NMR ApplicationBenefit of Deuterium Labeling in this compound
Structural Elucidation Simplification of ¹H NMR spectra, aiding in unambiguous signal assignment.
Conformational Analysis Facilitates the interpretation of NOE data for determining molecular geometry in solution.
Reaction Monitoring Allows for the precise tracking of the deuterated portion of the molecule during chemical reactions or exchange processes.
Dynamic Studies Deuterium NMR (²H NMR) can provide detailed information on molecular motion and relaxation dynamics.

Use in Detection and Quantification in Complex Biological Research Matrices (e.g., Cell Culture Media, Animal Tissues, Plant Extracts)

One of the most significant applications of this compound is its use as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in the field of bioanalysis. The accurate quantification of endogenous molecules or xenobiotics and their metabolites in complex biological matrices such as plasma, cell culture media, animal tissues, and plant extracts is a considerable analytical challenge due to the presence of interfering substances.

The principle of stable isotope dilution analysis (SIDA) is employed to overcome these challenges. In this method, a known amount of the isotopically labeled compound (in this case, this compound) is added to the biological sample at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte of interest (the non-deuterated N1-Acetyl Triethylenetetramine), it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement in MS), and derivatization yields.

During mass spectrometric analysis, the deuterated internal standard can be distinguished from the endogenous analyte by its higher mass. The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte in the original sample. This approach significantly improves the accuracy, precision, and robustness of the quantification.

A specific application of this principle has been demonstrated in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N1-Acetyl Trientine in human plasma, where "N1-Acetyl Trientine Trihydrochloride D4" was used as the internal standard. This highlights the direct relevance and utility of this compound in clinical and research settings for accurately measuring its non-deuterated counterpart.

Table 2: Performance Characteristics of a Hypothetical LC-MS/MS Method Using this compound as an Internal Standard for Quantification in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Utility in Environmental Analytical Chemistry Research

The analysis of organic compounds in environmental samples, such as water, soil, and sediment, presents many of the same challenges as in biological matrices, including complex sample composition and low analyte concentrations. The use of deuterated internal standards is therefore a crucial strategy for achieving reliable quantification in environmental analytical chemistry.

While specific studies detailing the use of this compound in environmental monitoring are not prevalent, the principles of its utility can be extrapolated from the analysis of other polyamines and organic contaminants in environmental matrices. Polyamines are ubiquitous in the environment, originating from biological processes, and their levels can be indicative of certain biological activities or pollution events.

The application of gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS with deuterated internal standards is a well-established approach for the analysis of a wide range of environmental contaminants. For instance, deuterated polyamine analogs have been successfully used as internal standards in GC-MS analysis to improve the quantification of their non-deuterated counterparts by compensating for sample loss during preparation and for matrix-induced variations during analysis.

The utility of this compound in environmental analytical chemistry would lie in its ability to serve as a robust internal standard for the quantification of N1-Acetyl Triethylenetetramine or similar polyamine metabolites in environmental samples. This would be particularly valuable in studies investigating the fate and transport of pharmaceuticals or their metabolites in wastewater treatment systems and receiving waters, or in assessing the biogeochemical cycling of polyamines in different ecosystems.

Table 3: Potential Applications of this compound in Environmental Analysis

Environmental MatrixAnalytical ChallengeRole of this compound
Wastewater High organic load and presence of numerous interfering compounds.Serves as an internal standard to correct for matrix effects and ensure accurate quantification of the target analyte.
Surface Water Low concentrations of target analytes requiring sensitive detection methods.Improves the precision and accuracy of quantification at trace levels.
Soil and Sediment Complex extraction procedures with potential for analyte loss.Compensates for variability in extraction efficiency, leading to more reliable results.

Mechanistic and Metabolic Research Applications of N1 Acetyl Triethylenetetramine D4 Non Clinical Focus

Tracing Metabolic Pathways of Polyacetylation in In Vitro Systems and Non-Human Research Models

The metabolism of TETA is characterized by a complex pattern of N-acetylation, leading to the formation of key metabolites such as N1-acetyltriethylenetetramine (N1AcTETA) and N1,N8-diacetyltriethylenetetramine. drugbank.comnih.govnih.gov In non-human research models, including various mouse lines, studies have shown that after administration of TETA, only N1AcTETA and the parent compound TETA are typically detected in tissues like the liver and kidney, as well as in plasma. nih.govnih.govphysiology.org

The use of N1-Acetyl Triethylenetetramine-d4 is instrumental in these in vitro and in vivo studies. As a stable isotope-labeled compound, it is employed as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This allows for the accurate quantification of the unlabeled N1AcTETA metabolite, overcoming variations in sample preparation and instrument response. The deuterium (B1214612) labeling provides a distinct mass difference, enabling clear differentiation between the analyte of interest and the internal standard, which is crucial for reliable pharmacokinetic and metabolic profiling. nih.govnih.gov While not directly tracing the formation from TETA, the deuterated standard is essential for quantifying the levels of the metabolically formed N1AcTETA.

Investigation of N-Acetylation Enzyme Activities and Substrate Specificities in Research Models

The enzymatic N-acetylation of TETA is a key area of investigation where this compound finds application, particularly in understanding the enzymes responsible for its metabolism.

Role of Spermidine (B129725)/Spermine-N1-Acetyltransferase (SSAT1) and Other Potential Acetyltransferases

Research has identified spermidine/spermine-N1-acetyltransferase (SSAT1), a primary enzyme in polyamine catabolism, as a key player in the acetylation of TETA. nih.govnih.govphysiology.org Studies using mouse models with varying expression levels of SSAT1 have confirmed its role. Mice overexpressing SSAT1 exhibit an accelerated rate of TETA acetylation, leading to higher levels of N1AcTETA. nih.govnih.govphysiology.org

Interestingly, research has also revealed that SSAT1 is not the sole enzyme responsible for TETA metabolism. In mice deficient in SSAT1 (SSAT1-KO), the acetylation of TETA still occurs, suggesting the involvement of other acetyltransferases. nih.govnih.gov One such enzyme identified is thialysine acetyltransferase, which has been shown to acetylate TETA in vitro. nih.govnih.gov This indicates the existence of at least two distinct enzymatic pathways for the N-acetylation of TETA. nih.govnih.gov this compound serves as a vital analytical tool in these studies to accurately measure the metabolic outcomes of these enzymatic processes.

Enzymatic Reaction Kinetics Studies Using Deuterated Substrates

In vitro enzyme kinetic studies have been performed to characterize the interaction of TETA with these acetylating enzymes. For human recombinant SSAT1, TETA has a Michaelis constant (Km) of 83 ± 7 µM and a maximum reaction velocity (Vmax) of 0.90 ± 0.02 µmol·min⁻¹·mg⁻¹. nih.gov For thialysine acetyltransferase, the affinity for TETA is lower, with a Km value of 2.5 ± 0.3 mM and a catalytic rate constant (kcat) of 1.3 s⁻¹. nih.govnih.gov

The use of deuterated substrates like this compound in such kinetic assays can provide deeper insights into the reaction mechanism through the study of kinetic isotope effects (KIEs). A significant KIE, where the deuterated substrate reacts slower than its non-deuterated counterpart, would suggest that the cleavage of the carbon-deuterium bond is a rate-limiting step in the enzymatic reaction. While specific KIE studies with this compound have not been detailed in the provided context, the principles of using deuterated substrates are well-established for probing enzymatic mechanisms. nih.gov

Table 1: Enzyme Kinetic Parameters for the Acetylation of Triethylenetetramine (B94423) (TETA)

EnzymeSubstrateKmVmaxkcat
Human SSAT1TETA83 ± 7 µM0.90 ± 0.02 µmol·min⁻¹·mg⁻¹Not Reported
Thialysine AcetyltransferaseTETA2.5 ± 0.3 mMNot Reported1.3 s⁻¹

This table presents kinetic data for the non-deuterated substrate, TETA. Data sourced from studies on the complex N-acetylation of triethylenetetramine. nih.govnih.gov

Studies on Intramolecular N-Acetyl Migration and Chemical Rearrangements

A significant finding in the study of TETA metabolites is the chemical instability of N1AcTETA, which can undergo intramolecular rearrangement.

Elucidation of Rearrangement Mechanisms in Acidified Sample Matrices

Research has demonstrated that N1AcTETA can undergo a chemical intramolecular N-acetyl migration, where the acetyl group moves from the N1 position to the N3 position. drugbank.comnih.govnih.gov This rearrangement has been observed in acidified high-performance liquid chromatography (HPLC) sample matrices. nih.govnih.gov The reaction is acid-catalyzed, proceeding faster in more acidic conditions. nih.gov This chemical instability can complicate the accurate quantification of TETA and its metabolites in biological samples and may contribute to the variability seen in TETA acetylation rates. nih.govnih.gov The understanding of this rearrangement is critical for developing robust analytical methods.

Impact of Isotopic Labeling on Reaction Pathway Analysis

The use of isotopically labeled compounds like this compound is crucial in the context of such chemical rearrangements. By serving as an internal standard, it allows for the precise quantification of N1AcTETA, even when some of the analyte may be lost or converted due to the rearrangement during sample processing. The stable isotope label ensures that the internal standard behaves chemically and physically similarly to the analyte, but is distinguishable by mass spectrometry, thus correcting for analytical variability. nih.govnih.gov This is essential for accurately assessing the metabolic production of N1AcTETA versus its chemical alteration.

Use in Elucidating Biochemical Reaction Mechanisms and Isotope Effects

The primary mechanism by which triethylenetetramine is metabolized involves acetylation, a reaction catalyzed by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). physiology.org This enzyme plays a pivotal role in the catabolism of natural polyamines like spermidine and spermine by transferring an acetyl group from acetyl-CoA to the N1 position of the polyamine. physiology.orgnih.gov The resulting acetylated polyamines are then either exported from the cell or further oxidized. physiology.orgnih.gov Given that N1-Acetyl Triethylenetetramine is a monoacetylated metabolite of triethylenetetramine, understanding the mechanism of SSAT is crucial. nih.gov

The use of isotopes is a powerful technique for probing enzyme mechanisms. One common approach is the measurement of kinetic isotope effects (KIEs), where the reaction rate is compared when an atom in the substrate is replaced with one of its heavier isotopes. A significant change in the reaction rate upon isotopic substitution indicates that the bond to that atom is broken or formed in the rate-limiting step of the reaction.

In this study, the researchers measured the solvent isotope effects on both Vmax (the maximum reaction velocity) and V/K (a measure of catalytic efficiency) for two different polyamine substrates of SSAT: spermidine and diethylenetriamine (B155796) (a compound structurally related to triethylenetetramine). nih.gov The results showed that for both substrates, the reaction was slower in D₂O, indicating a solvent kinetic isotope effect. nih.gov

Solvent Kinetic Isotope Effects on Human SSAT
SubstrateKinetic ParameterIsotope Effect (kH/kD)
SpermidineV1.15 ± 0.01
V/K1.12 ± 0.03
Diethylenetriamine (DET)V1.59 ± 0.02
V/K1.91 ± 0.06

Data adapted from a study on the mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. nih.gov

The observation of a solvent KIE suggests that proton transfer is involved in the rate-limiting step of the SSAT-catalyzed reaction. The proposed mechanism for SSAT involves a general acid-base catalysis, where amino acid residues in the active site donate and accept protons to facilitate the acetyl transfer from acetyl-CoA to the polyamine. nih.govnih.gov Specifically, it is suggested that a tyrosine residue (Tyr140) acts as a general acid and a glutamate (B1630785) residue (Glu92) acts as a general base through water molecules. nih.govnih.gov The slowing of the reaction in D₂O is consistent with this proposed mechanism, as the transfer of a deuteron (B1233211) (from D₂O-exchanged residues) is generally slower than the transfer of a proton.

The larger isotope effect observed with diethylenetriamine compared to spermidine suggests that the degree to which the proton transfer step is rate-limiting may depend on the specific substrate. nih.gov This highlights the nuanced understanding that can be gained by applying isotope effect studies to this class of enzymes.

Theoretically, this compound could be used in similar mechanistic studies. For instance, if it were a substrate for a subsequent enzymatic reaction, the deuterium label could be placed at a specific position to probe the mechanism of that reaction. A significant kinetic isotope effect would be observed if the C-D bond is broken during the rate-limiting step.

Application as a Chemical Probe in Cell-Based Research Models for Polyamine Dynamics (excluding efficacy or therapeutic assessment)

The transport of polyamines across cell membranes is a critical process for maintaining intracellular polyamine homeostasis, which is essential for normal cell growth and proliferation. researchgate.net The polyamine transport system (PTS) is a complex and highly regulated network responsible for the uptake and efflux of polyamines. nih.gov Dysregulation of polyamine transport is associated with various diseases.

To study the dynamics of polyamine transport, researchers often employ labeled probes that can be tracked as they move into and out of cells. While radiolabeled polyamines have traditionally been used for this purpose, they have logistical and safety drawbacks. This has led to the development of alternative probes, including fluorescently labeled and stable isotope-labeled polyamines.

This compound, being a stable isotope-labeled compound, presents a valuable tool for investigating polyamine transport dynamics in cell-based research models without the complications of radioactivity. Its application in this context is primarily as a tracer, allowing for the quantitative analysis of its uptake, accumulation, and efflux using mass spectrometry-based methods.

The general workflow for using a stable isotope-labeled probe like this compound to study polyamine transport would involve the following steps:

Incubation: Cultured cells are incubated with a known concentration of this compound for a specific period.

Cell Lysis and Extraction: After incubation, the cells are washed to remove any probe that has not been internalized. The cells are then lysed, and the intracellular contents are extracted.

Quantification by Mass Spectrometry: The amount of this compound in the cell lysate is quantified using a sensitive technique like liquid chromatography-mass spectrometry (LC-MS). The deuterium label gives the molecule a distinct mass, allowing it to be clearly distinguished from its endogenous, non-labeled counterparts.

By varying the incubation time, concentration of the probe, and experimental conditions (e.g., co-incubation with inhibitors or other polyamines), researchers can gain insights into several aspects of polyamine transport dynamics:

Kinetics of Uptake: Determine the rate at which the probe is taken up by the cells.

Competition Assays: Investigate whether the probe utilizes the same transport machinery as natural polyamines by observing if the uptake of the labeled probe is reduced in the presence of excess unlabeled polyamines like spermidine or spermine.

Efflux Studies: After loading the cells with the labeled probe, its rate of export from the cells can be monitored over time.

Metabolic Fate: Track the conversion of the probe into other metabolites within the cell.

While specific studies detailing the use of this compound as a chemical probe for polyamine transport are not prevalent in published literature, the principles are well-established through research using other labeled polyamines. For instance, studies have utilized fluorescently labeled polyamine analogues to visualize their accumulation in intracellular vesicles, revealing a two-step mechanism for their import and sequestration. nih.gov Other research has employed radiolabeled polyamines to characterize the kinetic parameters of transport in various cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-Acetyl Triethylenetetramine-d4, and how does deuteration impact its chemical stability?

  • Methodological Answer : Synthesis typically involves acetylation of triethylenetetramine (TETA) followed by isotopic labeling. Deuterated analogs like N1-Acetyl TETA-d4 are prepared by substituting hydrogen atoms with deuterium at specific positions, often using deuterated reagents (e.g., D₂O or deuterated acetylating agents). The deuteration process requires precise control of reaction conditions (pH, temperature) to avoid isotopic scrambling. Stability studies under varying pH and temperature regimes are critical, as deuterated compounds may exhibit altered hydrolysis kinetics compared to non-deuterated analogs .

Q. How is this compound characterized for isotopic purity and structural integrity?

  • Methodological Answer : Isotopic enrichment (≥98% ²H) is verified using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium placement. For example, ¹H-NMR can detect residual proton signals, while high-resolution MS quantifies isotopic abundance. Chromatographic methods (HPLC/LC-MS) assess chemical purity, ensuring no unreacted TETA or acetylated byproducts remain .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated internal standards (e.g., TETA-d8) minimize matrix effects. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction to isolate the compound. Calibration curves must account for potential isotopic interference .

Advanced Research Questions

Q. How does this compound interact with polyamine metabolic pathways, and what experimental models validate these interactions?

  • Methodological Answer : The compound acts as a deuterated analog of N1-acetylspermidine, a substrate for SAT1 (spermidine/spermine N1-acetyltransferase). In vitro models (e.g., cancer cell lines) treated with N1-Acetyl TETA-d4 can track acetylated polyamine flux via metabolomics. Stable isotope-resolved tracing (e.g., ¹³C-glucose or ¹⁵N-arginine) combined with LC-MS reveals pathway perturbations, such as altered spermidine/spermine ratios or SAT1 upregulation under acidic conditions .

Q. What strategies resolve contradictions in isotopic labeling data when studying this compound’s role in tumor microenvironments?

  • Methodological Answer : Discrepancies often arise from variable isotopic incorporation rates or metabolic cross-talk. To address this:

  • Use dual isotopic labeling (e.g., ²H and ¹³C) to distinguish endogenous vs. exogenous polyamines.
  • Employ spatial metabolomics (MALDI imaging) to map regional metabolic heterogeneity in tumors.
  • Validate findings with genetic knockdown models (e.g., SAT1-deficient cells) to confirm mechanistic links .

Q. How can researchers design experiments to assess this compound’s immunomodulatory effects in vivo?

  • Methodological Answer :

  • Animal Models : Use xenograft mice treated with N1-Acetyl TETA-d4 to measure tumor growth kinetics and immune cell infiltration (e.g., via flow cytometry for neutrophils/macrophages).
  • Dosage Optimization : Conduct pharmacokinetic studies to determine bioavailability and tissue distribution.
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to identify SAT1-dependent immune pathways. Contradictions between in vitro and in vivo data may require adjusting for systemic factors like pH or nutrient availability .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and handling this compound?

  • Answer :

  • Synthesis : Document reaction parameters (e.g., molar ratios, solvent purity) and validate intermediates via FT-IR or NMR.
  • Storage : Store at -20°C in anhydrous conditions to prevent deuteration loss or hydrolysis.
  • Quality Control : Batch-to-batch consistency is verified using LC-MS and isotopic enrichment assays .

Q. How should researchers address the compound’s potential cytotoxicity in cell-based assays?

  • Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-toxic thresholds.
  • Control Experiments : Compare effects with non-deuterated analogs to isolate isotopic effects.
  • Mechanistic Studies : Use caspase-3/7 assays or ATP quantification to distinguish apoptosis from metabolic inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.